molecular formula C18H18N2O3 B5520952 4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione

4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione

Cat. No.: B5520952
M. Wt: 310.3 g/mol
InChI Key: QMQHRCUIKPEDCS-UHFFFAOYSA-N
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Description

4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione is a heterocyclic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Glacial acetic acid.

    Reducing Agents: Hydrogen gas with a catalyst.

    Nucleophiles: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione stands out due to its unique combination of a benzyl group and a methoxyphenyl group attached to the piperazine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-9-7-15(8-10-16)20-17(21)12-19(13-18(20)22)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQHRCUIKPEDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CN(CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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